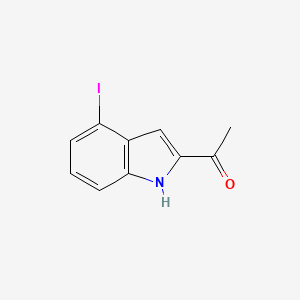
1-(4-Iodo-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(4-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor. One common method includes the reaction of 1H-indole-2-yl ethanone with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of production.
Analyse Des Réactions Chimiques
1-(4-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole derivatives with higher oxidation states. Reduction reactions can also be performed to modify the ethanone group or the indole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of biological pathways involving indole derivatives. It can act as a probe to investigate enzyme activities and receptor interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-1H-indol-2-yl)ethanone is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological processes. The iodine atom may enhance the compound’s reactivity and binding affinity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives, such as:
1-(1H-Indol-2-yl)ethanone: Lacks the iodine atom, resulting in different reactivity and biological activity.
1-(1H-Indol-3-yl)ethanone: The position of the substituent on the indole ring affects its chemical properties and applications.
1-(4-Bromo-1H-indol-2-yl)ethanone:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8INO |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
1-(4-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
Clé InChI |
GCQQVERMUUJKAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(N1)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


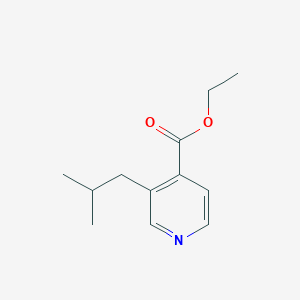
![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
![6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13671353.png)
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
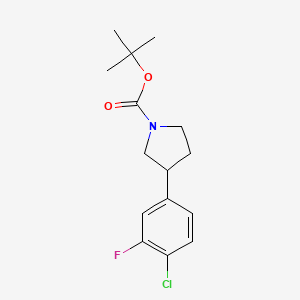
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
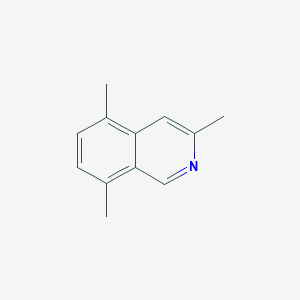
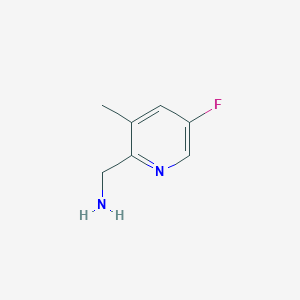
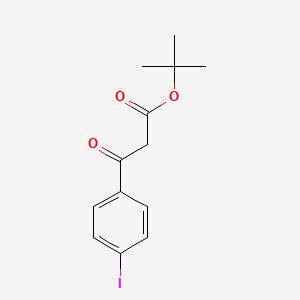
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
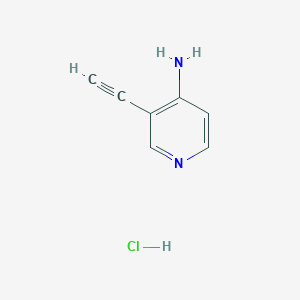
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
